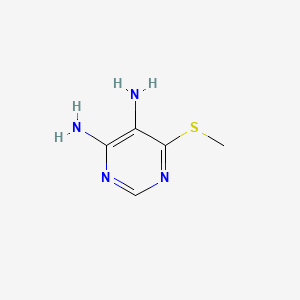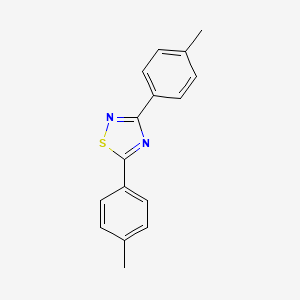
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring substituted with two 4-methylphenyl groups at positions 3 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophiles or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In medicinal applications, it can interfere with cellular signaling pathways, leading to the inhibition of cancer cell growth or the induction of apoptosis.
Comparación Con Compuestos Similares
- 3,5-Bis(4-fluorophenyl)-1,2,4-thiadiazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole
- 3,5-Bis(4-bromophenyl)-1,2,4-thiadiazole
Comparison: Compared to its analogs, 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
17590-34-0 |
|---|---|
Fórmula molecular |
C16H14N2S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
3,5-bis(4-methylphenyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
YSKSBJXPRHCRNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NSC(=N2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)


![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
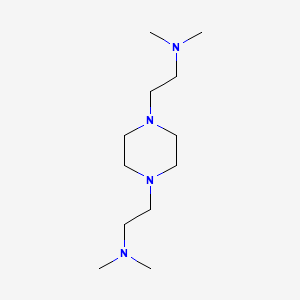
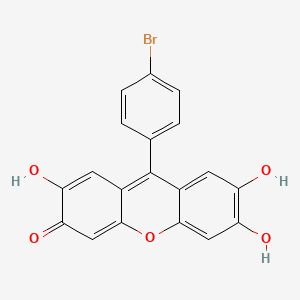

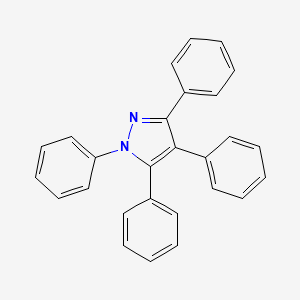


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
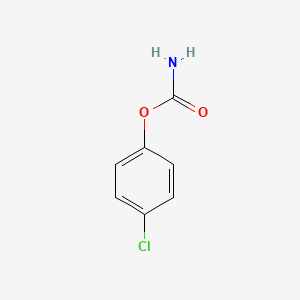
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
